2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidin-4(3H)-one core with various substituents, including a 3-chlorobenzylthio group, an ethyl group, and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yields and purity. These methods often include the use of palladium-catalyzed carbonylation reactions and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with similar core structures but different substituents.
Thieno[3,2-d]pyrimidin-4-amines: Compounds with a similar thieno-pyrimidine core but different functional groups.
Uniqueness
2-((3-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its ability to inhibit Mycobacterium tuberculosis enzymes sets it apart from other similar compounds .
Properties
CAS No. |
577988-96-6 |
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Molecular Formula |
C17H17ClN2OS2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17ClN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-6-5-7-13(18)8-12/h5-8H,4,9H2,1-3H3 |
InChI Key |
NXCBRYVBYVTLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Cl)SC(=C2C)C |
Origin of Product |
United States |
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